molecular formula C11H9NOS B8528104 2-(2-Methyl-thiazol-4-yl)-benzaldehyde

2-(2-Methyl-thiazol-4-yl)-benzaldehyde

Cat. No.: B8528104
M. Wt: 203.26 g/mol
InChI Key: PWUZETVLGFPIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Organic Synthesis

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govwikipedia.org Its derivatives are integral components of numerous natural and synthetic products, exhibiting a wide array of pharmacological activities. researchgate.net The thiazole ring is a key structural feature in many FDA-approved drugs, highlighting its therapeutic importance. fabad.org.trnih.gov These compounds demonstrate a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfabad.org.trmdpi.com

The aromatic nature of the thiazole ring, resulting from the delocalization of pi-electrons, contributes to its stability and diverse reactivity. nih.govbiointerfaceresearch.com This allows for various chemical modifications at different positions of the ring, enabling the synthesis of a vast library of derivatives with tailored properties. nih.gov In organic synthesis, thiazoles serve as versatile building blocks for the construction of more complex molecules. nih.gov The reactivity of the thiazole ring, particularly at the C2, C4, and C5 positions, facilitates a range of chemical transformations, including electrophilic and nucleophilic substitution reactions. fabad.org.trpharmaguideline.com

The significance of thiazole derivatives is further underscored by their presence in essential biomolecules like Vitamin B1 (thiamine) and antibiotics such as penicillin. wikipedia.orgresearchgate.netjetir.org The continued exploration of thiazole chemistry promises the development of novel therapeutic agents and advanced organic materials. researchgate.net

Area of Significance Description Examples of Activities/Applications
Medicinal Chemistry The thiazole ring is a privileged scaffold in drug discovery due to its wide range of biological activities.Antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant. researchgate.netfabad.org.trmdpi.com
Organic Synthesis Thiazoles are versatile intermediates and building blocks for creating complex organic molecules.Used in cycloaddition reactions, condensations with aldehydes, and as synthons for larger heterocyclic systems. wikipedia.orgnih.govpharmaguideline.com
Natural Products The thiazole motif is present in various naturally occurring compounds with important biological functions.Thiamine (B1217682) (Vitamin B1), Penicillin, Epothilone. wikipedia.orgresearchgate.netjetir.org

The 2-(2-Methyl-thiazol-4-yl)-benzaldehyde Scaffold: Current Research Context and Importance

The specific scaffold of this compound represents a molecule of interest for synthetic and medicinal chemists. This compound combines the reactive aldehyde group of benzaldehyde (B42025) with the biologically significant 2-methyl-thiazole moiety. The benzaldehyde portion can undergo a variety of chemical transformations, making it a useful synthetic intermediate for creating a diverse range of derivatives. mdpi.com

Research into similar benzaldehyde scaffolds, such as 4-(diethylamino)benzaldehyde, has demonstrated their potential as inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), which are implicated in various diseases. nih.govnih.gov This suggests that the this compound scaffold could also be explored for its potential biological activities. The presence of the thiazole ring, a known pharmacophore, further enhances the potential of this scaffold in the design of new therapeutic agents. nih.govglobalresearchonline.net

The synthesis of related structures, such as 2,4-disubstituted thiazoles and benzothiazoles derived from aldehydes, is an active area of research. mdpi.comrsc.org These studies often focus on creating libraries of compounds for biological screening or for use as building blocks in the synthesis of more complex molecules, including organic semiconductors. acs.org The this compound scaffold, therefore, sits (B43327) at the intersection of several important areas of chemical research, including the development of new synthetic methodologies and the search for novel bioactive compounds.

Historical Development of Thiazole-Containing Compounds in Research

The history of thiazole chemistry dates back to the late 19th century, with the first description of the thiazole nucleus by Hantzsch and Weber in 1887. biointerfaceresearch.com A pivotal moment in the historical development of thiazole research was the discovery of its presence in thiamine (Vitamin B1). This discovery highlighted the biological importance of the thiazole ring and spurred further investigation into its chemical and physiological properties. britannica.com

The development of the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, provided a versatile and widely used method for preparing a variety of thiazole derivatives. wikipedia.orgresearchgate.net This classical synthetic route has been instrumental in the exploration of thiazole chemistry and remains a cornerstone of heterocyclic synthesis. organic-chemistry.org

Over the decades, the discovery of other naturally occurring and synthetic thiazole-containing compounds with significant biological activities, such as the penicillins, further solidified the importance of this heterocyclic system in medicinal chemistry. jetir.orgbritannica.com The ongoing research into thiazole derivatives continues to uncover new synthetic methods and novel applications, demonstrating the enduring legacy and future potential of this important class of compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3

InChI Key

PWUZETVLGFPIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 2 Methyl Thiazol 4 Yl Benzaldehyde and Its Derivatives

Established Synthetic Pathways to the 2-(2-Methyl-thiazol-4-yl)-benzaldehyde Core

The construction of the this compound framework can be approached through several well-established synthetic transformations. These methods offer reliable routes to the target compound, each with its own advantages in terms of starting material availability and reaction conditions.

Vilsmeier-Haack Reaction Approaches for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a reactive substrate. chemistrysteps.comorganic-chemistry.org

In the context of synthesizing this compound, this approach would likely involve the formylation of a pre-existing 2-methyl-4-phenylthiazole precursor. The electron-donating character of the thiazole (B1198619) ring can activate the attached phenyl group towards electrophilic substitution. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the 2-methyl-4-phenylthiazole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation on the phenyl ring would be influenced by the directing effects of the thiazole substituent.

A study on the Vilsmeier-Haack formylation of substituted 4-aryl-2-aminothiazole derivatives demonstrated the reactivity of the thiazole and phenyl rings, with formylation occurring at various positions depending on the specific substituents. researchgate.net This indicates the feasibility of applying this reaction to introduce the aldehyde functionality onto a preformed thiazolyl-phenyl scaffold.

Suzuki-Miyaura Coupling Strategies for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.govlibretexts.org This methodology is particularly well-suited for the synthesis of biaryl compounds, such as the 2-(thiazol-4-yl)benzaldehyde core.

A plausible Suzuki-Miyaura strategy for the synthesis of this compound would involve the coupling of a suitably functionalized thiazole derivative with a functionalized benzene (B151609) derivative. Two primary disconnection approaches exist:

Coupling of a thiazole-boronic acid with a bromo-benzaldehyde: In this route, 2-methyl-4-thiazoleboronic acid (or a corresponding boronate ester) would be coupled with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base.

Coupling of a bromo-thiazole with a formylphenylboronic acid: Alternatively, 4-bromo-2-methylthiazole could be reacted with 2-formylphenylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For nitrogen-containing heterocycles like thiazoles, specific ligand systems are often employed to prevent catalyst inhibition and promote efficient coupling. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it an attractive method for the synthesis of complex molecules. libretexts.org

A general procedure for a Suzuki-Miyaura coupling reaction is outlined in the table below:

ComponentTypical Reagents/Conditions
Aryl Halide2-Bromobenzaldehyde or 4-Bromo-2-methylthiazole
Boronic Acid/Ester2-Methyl-4-thiazoleboronic acid or 2-Formylphenylboronic acid
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, THF, DMF, often with water
TemperatureRoom temperature to reflux

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution reactions offer another avenue for the construction of the this compound skeleton. This approach typically involves the reaction of a nucleophilic thiazole derivative with an electrophilic benzaldehyde (B42025) precursor, or vice versa.

One potential strategy involves the generation of a thiazolyl nucleophile, for example, by deprotonation of 2-methylthiazole at the 4- or 5-position using a strong base like n-butyllithium. This lithiated thiazole can then react with a suitable electrophile such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde in a nucleophilic aromatic substitution (SNAr) reaction. The success of SNAr reactions is dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Alternatively, a coupling reaction could be employed where a pre-formed organometallic thiazole reagent, such as a thiazolylzinc or thiazolylstannane derivative, is coupled with a halobenzaldehyde in the presence of a palladium or nickel catalyst. These reactions, like the Stille or Negishi couplings, are powerful C-C bond-forming methods.

Cyclocondensation Methods, including Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring itself. researchgate.netnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov To apply this method for the synthesis of this compound, one would need to start with precursors that already contain the desired functionalities or can be easily converted to them.

A strategic approach would be to synthesize a precursor molecule, such as methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, which already contains the 2-methyl-thiazol-4-yl moiety. researchgate.net This precursor could then be chemically modified in subsequent steps to introduce the aldehyde group at the ortho position of the phenyl ring.

Alternatively, the Hantzsch synthesis could be employed to construct the thiazole ring onto a molecule that already contains a protected or masked benzaldehyde functionality. For instance, reacting a thioacetamide with an α-halo ketone derivative of 2-acetylbenzaldehyde (with the aldehyde group protected) would yield a thiazole ring attached to the desired phenyl scaffold. Deprotection of the aldehyde would then furnish the final product. The general scheme for the Hantzsch thiazole synthesis is as follows:

Reactant 1Reactant 2Product
α-HaloketoneThioamideThiazole

Microwave-assisted Hantzsch synthesis has been shown to be an efficient method for preparing aminothiazoles, often with reduced reaction times and improved yields compared to conventional heating. nih.gov

Novel Synthetic Routes for Related Thiazolyl-Benzaldehyde Analogs

Recent research has focused on developing new and efficient methods for the synthesis of thiazolyl-benzaldehyde analogs, often with an emphasis on green chemistry and biocatalysis.

Reactions Involving 2-Aryl-thiazoles and Hydroxybenzaldehydes

A novel chemoenzymatic approach has been developed for the one-pot synthesis of 2-aryl thiazolines from various 4-hydroxybenzaldehydes and aminothiols, utilizing vanillyl alcohol oxidases (VAOs) as biocatalysts. nih.gov While this method produces thiazolines rather than thiazoles, it highlights the potential of enzymatic transformations in the synthesis of related heterocyclic structures. The derivatizable functional groups on the enzymatic products offer a platform for further chemical modifications to expand the chemical space and potentially access thiazole derivatives. nih.gov

Another approach involves the direct reaction of 2-aryl-thiazoles with hydroxybenzaldehydes to synthesize new series of thiazolyl-methyl(carbonyl-methyl)-oxi-benzaldehydes. This method typically involves the reaction of a halo-functionalized 2-aryl-thiazole with a hydroxybenzaldehyde in the presence of a base, leading to the formation of an ether linkage.

The following table summarizes a typical reaction for the synthesis of a thiazolyl-oxy-benzaldehyde derivative:

2-Aryl-thiazole DerivativeHydroxybenzaldehydeBaseSolventProduct
2-Aryl-4-(halomethyl)thiazoleo-, m-, or p-HydroxybenzaldehydeK₂CO₃Acetone2-Aryl-4-((formylphenoxy)methyl)thiazole

These novel approaches demonstrate the ongoing efforts to develop efficient and versatile synthetic routes to thiazolyl-benzaldehyde analogs, leveraging both biocatalysis and modern organic synthesis techniques to access a diverse range of structures.

One-Pot Synthetic Approaches for Benzothiazole (B30560) Derivatives

One-pot synthesis offers a streamlined and efficient approach to complex molecules by performing multiple reaction steps in a single reactor, which avoids the need for isolating intermediates. This methodology is particularly valuable for synthesizing benzothiazole derivatives, often starting from 2-aminothiophenol.

Several one-pot methods have been developed that emphasize green chemistry principles, such as using no solvents or employing recyclable catalysts. For instance, a rapid and efficient condensation of 2-aminothiophenol with various fatty acids can be performed in solvent-free conditions to produce 2-substituted benzothiazoles in good to excellent yields. journals.co.za Similarly, the condensation of 2-aminobenzene thiol with aromatic aldehydes can be achieved in the presence of ammonium chloride as a catalyst in ethanol. jetir.orgnih.gov This method is noted for its mild reaction conditions, short reaction times, and high yields. jetir.org

Other innovative one-pot strategies include using a mixture of H2O2/HCl as a catalyst in ethanol at room temperature, which works for aldehydes with both electron-donating and electron-withdrawing substituents. nih.gov A solid-state melt reaction has also been established for the synthesis of benzothiazole-tethered chromanone/coumarin scaffolds, which proceeds without any catalyst or solvent. acs.org For a greener approach, molecular iodine has been utilized in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazole derivatives in just 10 minutes. nih.gov

Starting MaterialsCatalyst/ConditionsKey AdvantagesYieldReference
2-Aminothiophenol + Fatty AcidsSolvent-freeEfficient, avoids organic solventsGood to Excellent journals.co.za
2-Aminobenzene thiol + Aromatic AldehydesAmmonium Chloride / EthanolMild conditions, short reaction time, recyclable catalystHigh jetir.orgnih.gov
2-Aminothiophenol + Aromatic AldehydesH₂O₂/HCl / EthanolRoom temperature, works with diverse aldehydesExcellent nih.gov
2-Aminothiophenol + Benzoic Acid DerivativesMolecular Iodine / Solid-phase, solvent-freeEconomical, very short reaction time (10 min)Excellent nih.gov
Disulfides + Propargyl AlcoholsSolid State Melt ReactionCatalyst-free, solvent-freeNot specified acs.org

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a primary tool for chemists, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, uniform heating, higher yields, and enhanced product purity. researchgate.nettandfonline.com These techniques align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. bepls.com

The synthesis of both thiazole and benzothiazole derivatives has been successfully expedited using microwave irradiation. For example, the condensation of 2-aminothiophenol with fatty acids under microwave-assisted, solvent-free conditions provides 2-substituted benzothiazoles with excellent yields. journals.co.za The Hantzsch thiazole synthesis, a classic method, has also been adapted for microwave conditions, successfully generating thiazoles in ethanol with good yields for biological evaluation. nih.gov

Microwave irradiation has been shown to promote multiple steps in synthetic sequences. In one convergent synthesis of hydrazinyl thiazolyl coumarin derivatives, microwave heating was effectively used for 3 of the 4 reaction steps, including the condensation of 3-acetylcoumarin with thiosemicarbazide and the subsequent Hantzsch thiazole synthesis. nih.gov This technology substantially enhances reaction rates; for instance, a reaction that takes 12 hours under conventional heating can be completed in a few minutes with microwave assistance, with yields improving from 45-65% to 70-92%. researchgate.net

ReactionMethodReaction TimeYieldReference
Condensation of Acetophenone with Iodine and ThioureaConventional12 hours45-65% researchgate.net
MicrowaveFew minutes70-92%
Synthesis of Thiosemicarbazones from AcetylcoumarinConventional (Reflux in MeOH)1-4 hoursNot specified nih.gov
Microwave (MeOH, 120°C)10 minutes70-92%
Synthesis of Thiazoles from Thiocarbohydrazide, Aldehydes, and Phenacyl BromidesMicrowave (Ethanol, 70°C)Not specifiedGood tandfonline.com

Multi-Component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. thieme-connect.com MCRs are prized for their operational simplicity, high atom economy, and ability to quickly generate molecular diversity, making them ideal for combinatorial chemistry and drug discovery. thieme-connect.comiau.ir

Several MCRs have been developed for the synthesis of substituted thiazoles. A notable example is a four-component reaction involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids, which produces polysubstituted thiazoles through a cascade Ugi/Wittig cyclization. nih.gov Another approach utilizes a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions, accelerated by N-methyl imidazole (B134444), to yield diverse thiazole derivatives. iau.ir

Green chemistry principles are often integrated into MCRs. A one-pot, three-component reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) produces pyrazole-linked thiazoles in good to excellent yields at room temperature. acs.org This method is advantageous due to its high atom economy, the reusability of the solvent, and water being the only byproduct. acs.org Microwave irradiation can also be combined with MCRs to further enhance efficiency, as demonstrated in the synthesis of novel thiazole analogues from thiocarbohydrazide, aldehydes, and substituted phenacyl bromides. tandfonline.com

Reaction TypeComponentsConditionsProductReference
Four-component Ugi/Wittig cyclizationAldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acidsMethanol, TriethylaminePolysubstituted thiazoles nih.gov
Three-component reactionPrimary amines, dialkyl acetylenedicarboxylates, isothiocyanatesSolvent-free, Room Temperature, N-methyl imidazoleSubstituted thiazole derivatives iau.ir
Three-component green synthesisAryl glyoxal, aryl thioamide, pyrazolonesHFIP, Room TemperaturePyrazole-linked thiazoles acs.org
Microwave-assisted MCRThiocarbohydrazide, aldehydes, substituted phenacyl bromidesEthanol, Acetic acid, Microwave (70°C)Novel thiazole analogues tandfonline.com
Domino approachArylglyoxals, cyclic 1,3-dicarbonyls, thioamidesAqueous solvent, Microwave irradiation (15 min)Trisubstituted thiazoles nih.gov

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is a critical step in synthetic chemistry to maximize product yield, improve purity, enhance selectivity, and ensure the process is efficient and scalable. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the synthesis of thiazole derivatives, careful optimization can lead to significant improvements. For instance, in a microwave-assisted synthesis of thiazoles, various solvents such as methanol, ethanol, DMF, and acetonitrile were screened, with ethanol proving to be the most effective in terms of both reaction time and yield. tandfonline.com The choice of catalyst is also crucial; in the same study, acids like acetic acid, hydrochloric acid, and sulfuric acid were evaluated, with acetic acid providing the best results. tandfonline.com

The scalability of a reaction is another important consideration. In the synthesis of thiazolyl derivatives, an optimized one-pot procedure was successfully scaled up from a small scale to a 5 mmol scale. mdpi.com The yield and diastereoselectivity remained comparable or only slightly lower at the larger scale, demonstrating the robustness of the optimized conditions. mdpi.com The classic Hantzsch synthesis, which involves the reaction of α-halo ketones with thioamides, is a versatile method where optimization of conditions can be applied to a wide range of substrates to produce various thiazole derivatives. mdpi.comresearchgate.net

ReactionParameter OptimizedConditions ScreenedOptimal ConditionOutcomeReference
Microwave-assisted MCR for ThiazolesSolventMethanol, Ethanol, DMF, AcetonitrileEthanolBest yield and reaction time tandfonline.com
CatalystAcetic acid, Hydrochloric acid, Sulfuric acidAcetic acidBest yield
One-pot synthesis of Thiazolyl derivativesScaleSmall scale vs. 5 mmol scale5 mmol scaleComparable yield (72%) and diastereoselectivity (14:1 dr) mdpi.com
Condensation of 2-aminothiophenol and aldehydesCatalyst SystemVarious ratios of H₂O₂/HCl1:1:6:3 ratio of 2-aminothiophenol/aldehyde/H₂O₂/HClOptimum for coupling nih.gov

Chemical Reactivity and Derivatization Studies of 2 2 Methyl Thiazol 4 Yl Benzaldehyde

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in 2-(2-Methyl-thiazol-4-yl)-benzaldehyde is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(2-methyl-thiazol-4-yl)-benzoic acid. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of benzaldehyde (B42025) oxidation are well-established and applicable. Benzaldehyde and its derivatives are known to undergo autoxidation to form benzoic acid upon exposure to air. researchgate.net This process can be inhibited by the presence of substances like benzyl alcohol, which can intercept the peroxy radicals involved in the reaction chain. researchgate.net For synthetic purposes, controlled oxidation can be achieved using various oxidizing agents common in organic chemistry.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

Oxidizing Agent Typical Conditions
Potassium permanganate (KMnO₄) Basic, aqueous solution, followed by acidification
Jones reagent (CrO₃ in H₂SO₄/acetone) Acetone, 0°C to room temperature
Tollens' reagent ([Ag(NH₃)₂]⁺) Aqueous ammonia

Reduction Reactions to Corresponding Alcohol Derivatives

The aldehyde group is susceptible to reduction to form the primary alcohol, [2-(2-methyl-thiazol-4-yl)-phenyl]-methanol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄). For a structurally similar compound, 4-(2-methylthiazol-4-yl)benzaldehyde, reduction to 4-(2-methylthiazol-4-yl)benzyl alcohol is achieved with NaBH₄ in ethanol at temperatures between 0–5°C, resulting in a high yield of 92%. This suggests that a similar protocol would be effective for the reduction of this compound.

Table 2: Reduction of a Thiazolyl-Benzaldehyde Derivative

Reactant Reagent Solvent Temperature Product Yield

Condensation Reactions, including Schiff Base Formation

The aldehyde functionality of this compound readily participates in condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemsociety.org.ngmdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases is often catalyzed by acid and can be driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.net

These reactions are highly versatile, allowing for the synthesis of a wide array of derivatives by varying the amine component. researchgate.netnih.gov The general reaction involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol, sometimes with a few drops of an acid catalyst such as acetic acid. mdpi.comresearchgate.net

General Reaction for Schiff Base Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Where R is the 2-(2-Methyl-thiazol-4-yl)-phenyl group and R' is an alkyl or aryl group from the primary amine.

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in this compound also exhibits distinct reactivity, primarily involving electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions on the Thiazole Moiety

Electrophilic aromatic substitution is a fundamental reaction for aromatic systems. masterorganicchemistry.com The thiazole ring is an electron-rich heterocycle, and the presence of the electron-donating methyl group at the 2-position is expected to activate the ring towards electrophilic attack. libretexts.org The position of substitution on the thiazole ring is directed by the existing substituents. In electrophilic aromatic substitution, the incoming electrophile attacks the pi electrons of the aromatic ring, forming a carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The reaction is completed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For substituted benzenes, electron-donating groups like methyl typically direct incoming electrophiles to the ortho and para positions. libretexts.org Applying this principle to the thiazole ring, electrophilic attack would be expected at positions influenced by the activating methyl group.

Nucleophilic Substitution Reactions on the Thiazole Moiety

Thiazole rings can also undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when reacting with highly reactive nucleophiles. Research has shown that novel hybrid compounds can be synthesized via aromatic nucleophilic substitution reactions involving 2-aminothiazole moieties and superelectrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan. researchgate.net This indicates that the thiazole nucleus can be susceptible to nucleophilic attack under specific conditions. The feasibility of such reactions on this compound would depend on the reaction conditions and the nature of the nucleophile.

Synthesis of Advanced Derivatives and Conjugates Utilizing the Scaffold

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of advanced derivatives and conjugates. The reactivity of its aldehyde group is central to these transformations, allowing for the construction of more complex molecular architectures through condensation, cyclization, and multicomponent reactions. These derivatization strategies have led to the development of novel hydrazones, thiazolidinones, pyrimidines, fused heterocyclic systems, and hybrid molecules, each with unique structural features.

Hydrazone Derivatives and Their Synthesis

Hydrazones are a significant class of compounds characterized by the azomethine group (>C=N-NH-). The synthesis of hydrazone derivatives from this compound is typically achieved through a straightforward condensation reaction. This reaction involves treating the parent aldehyde with a variety of hydrazides or hydrazine derivatives in a suitable solvent, often with an acid catalyst.

The general synthetic pathway involves the reaction of this compound with a selected carbohydrazide. For instance, reacting the aldehyde with hydrazides such as isonicotinic acid hydrazide, benzoyl hydrazide, or cyanoacetic hydrazide in an appropriate solvent like ethanol and under reflux conditions, often with a few drops of a catalytic acid like sulfuric or acetic acid, yields the corresponding N-acylhydrazone. nih.govnih.govminarjournal.com The formation of the >C=N-NH- linkage is a key step, converting the aldehyde into a more elaborate hydrazone structure. minarjournal.com

This synthetic approach is highly versatile, allowing for the introduction of diverse substituents by varying the hydrazide component. The reaction generally proceeds with high yields. nih.gov For example, a general procedure involves dissolving the carbohydrazide in a solvent like absolute ethanol, adding the substituted benzaldehyde (in this case, this compound) and a catalytic amount of concentrated sulphuric acid, followed by heating the mixture for several hours. nih.gov The resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization.

Table 1: Representative Synthesis of Hydrazone Derivatives

Reactant 1 Reactant 2 Catalyst Solvent Condition Product Class
This compound Substituted Hydrazide (e.g., Isonicotinic hydrazide) Sulfuric Acid Ethanol Reflux N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]isonicotinohydrazide
This compound Thiosemicarbazide Acetic Acid Ethanol Reflux 2-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]hydrazine-1-carbothioamide

Synthesis of Thiazolidinone and Pyrimidine Derivatives

The this compound core is also a key starting material for the synthesis of important heterocyclic derivatives like thiazolidinones and pyrimidines.

Thiazolidinone Derivatives: Thiazolidinones, particularly 4-thiazolidinones, are synthesized from the title aldehyde typically through a two-step process. The first step involves the formation of an imine (Schiff base) by reacting this compound with a primary amine. researchgate.net This intermediate is then subjected to cyclocondensation with a mercaptoacetic acid (thioglycolic acid). researchgate.netchemmethod.com The sulfur atom of the mercaptoacetic acid attacks the imine carbon, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. researchgate.net

Variations in the primary amine and the use of substituted mercaptoacetic acids allow for a wide range of derivatives. For example, reacting the aldehyde with an amine like 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine and then with 2-mercaptoacetic acid can produce complex thiazolidinone structures. researchgate.net

Pyrimidine Derivatives: Pyrimidines, or 1,3-diazines, can be constructed using the aldehyde as a key building block. bu.edu.eg A common and widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative. bu.edu.eg In this context, this compound can be used in reactions like the Biginelli reaction, a one-pot multicomponent condensation. This involves reacting the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. bu.edu.eg This three-component reaction efficiently constructs the dihydropyrimidine core, which can be further modified. The versatility of this synthesis allows for the creation of a library of pyrimidine derivatives by varying the β-dicarbonyl compound and the urea/thiourea component. gsconlinepress.com

Table 2: General Synthetic Routes to Thiazolidinone and Pyrimidine Derivatives

Target Derivative Key Reactants General Method
Thiazolidinones 1. 2-(2-Methyl-thiazol-4-yl)-benzaldehyde2. Primary Amine3. Mercaptoacetic Acid Formation of Schiff base followed by cyclocondensation

Formation of Fused Heterocyclic Systems (e.g., Thiopyrano[2,3-d]thiazoles)

The aldehyde functionality of this compound is instrumental in constructing fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. These complex structures are often assembled through tandem or "domino" reactions that efficiently build multiple rings in a single synthetic sequence. nih.gov

A prominent method for synthesizing the thiopyrano[2,3-d]thiazole scaffold is the hetero-Diels-Alder reaction, a [4+2]-cycloaddition. nih.govsemanticscholar.org While not a direct reaction of the aldehyde itself, the aldehyde is crucial for preparing the necessary diene component. For example, this compound can undergo a Knoevenagel condensation with an active methylene compound like 4-thioxo-2-thiazolidinone (isorhodanine) to form a 5-arylidene derivative. This derivative then acts as a potent heterodiene in cycloaddition reactions with various dienophiles (e.g., N-arylmaleimides, 1,4-naphthoquinone) to yield the fused thiopyrano[2,3-d]thiazole system. nih.govnih.gov

Another synthetic route involves the Michael reaction. nih.gov The arylidene intermediate, derived from the title aldehyde, can react with a Michael donor like malononitrile in the presence of a base. This addition reaction initiates a sequence of cyclization and tautomerization steps that culminate in the formation of the fused heterocyclic product. These methods highlight the utility of the aldehyde in creating reactive intermediates that are key to building complex, polycyclic molecular architectures.

Development of Hybrid Scaffolds Bearing the Thiazole-Benzaldehyde Core

The principle of molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. nih.govresearchgate.net The this compound scaffold is an excellent platform for developing such hybrid molecules due to the reactive nature of its aldehyde group.

The aldehyde can act as a chemical handle to link the thiazole-benzaldehyde core to other biologically active moieties. For instance, the aldehyde can be converted into a hydrazone, as discussed previously, which links it to another heterocyclic ring system like pyridine or coumarin. nih.govnih.gov Similarly, it can be used to form chalcones via Claisen-Schmidt condensation with substituted acetophenones. These chalcones, which are α,β-unsaturated ketones, are themselves valuable intermediates for synthesizing further heterocyclic rings like pyrazoles or can act as the final hybrid molecule. nih.gov

The development of these hybrid structures aims to integrate the properties of the thiazole core with those of other scaffolds, potentially leading to molecules with enhanced or novel biological activities. nih.govmdpi.com This strategy allows for the systematic exploration of chemical space by pairing the thiazole-benzaldehyde unit with a diverse range of other chemical motifs, such as piperazine, pyrazole, or other heterocycles. researchgate.netarkat-usa.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isonicotinic acid hydrazide
Benzoyl hydrazide
Cyanoacetic hydrazide
N-acylhydrazone
N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]isonicotinohydrazide
Thiosemicarbazide
2-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]hydrazine-1-carbothioamide
2-Cyano-N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]acetohydrazide
Thiazolidinone
Pyrimidine
Imine (Schiff base)
Mercaptoacetic acid (Thioglycolic acid)
4-(6-methylbenzo[d]thiazol-2-yl)benzenamine
2-Mercaptoacetic acid
1,3-diazine
Ethyl acetoacetate
Urea
Thiourea
Dihydropyrimidine
Thiopyrano[2,3-d]thiazole
4-Thioxo-2-thiazolidinone (Isorhodanine)
5-arylidene derivative
N-arylmaleimide
1,4-naphthoquinone
Malononitrile
Pyridine
Coumarin
Chalcone
Acetophenone
Pyrazole

Advanced Spectroscopic Characterization Methodologies in the Analysis of 2 2 Methyl Thiazol 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-(2-Methyl-thiazol-4-yl)-benzaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehyde proton, the protons on the benzaldehyde (B42025) ring, the single proton on the thiazole (B1198619) ring, and the methyl group protons attached to the thiazole ring.

The aldehyde proton (CHO) characteristically appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde ring typically resonate between δ 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) depend on their position relative to the aldehyde and thiazole substituents and the coupling interactions between them. The proton on the thiazole ring (at position 5) is expected to appear as a singlet, also in the aromatic region, typically around δ 7.0-8.5 ppm. The methyl group (CH₃) protons on the thiazole ring are shielded and appear as a singlet further upfield, generally in the range of δ 2.5-3.0 ppm.

A representative dataset for a related derivative is presented below, illustrating the typical chemical shifts.

Table 1: Representative ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aldehyde (CHO) 10.01 Singlet (s) -
Aromatic (Benzene ring) 7.90 Singlet (s) -
Aromatic (Benzene ring) 7.69 Doublet (d) 4.8
Aromatic (Benzene ring) 7.58 Doublet (d) 5.5
Thiazole CH 7.41 Singlet (s) -
Thiazole CH₃ 2.58 Singlet (s) -

(Note: Data is illustrative based on similar structures and may vary with solvent and specific derivative. rsc.orgnih.govnih.gov)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of δ 190-200 ppm. rsc.org The carbon atoms of the benzene (B151609) ring resonate in the aromatic region, from approximately δ 120-140 ppm. The carbon to which the aldehyde group is attached (C1) and the carbon linked to the thiazole ring (C2) are quaternary and often show different intensities and chemical shifts compared to the protonated carbons. The carbons of the thiazole ring also appear in the aromatic region, with the carbon bearing the methyl group (C2) and the carbon attached to the benzene ring (C4) having distinct chemical shifts, often in the range of δ 150-170 ppm and δ 140-155 ppm, respectively. The C5 carbon of the thiazole ring appears further upfield in the aromatic region. The methyl carbon signal is found in the upfield region of the spectrum, typically around δ 15-25 ppm. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ) ppm
Aldehyde (C=O) 193.0
Thiazole C2 (C-CH₃) 159.2
Aromatic C (Quaternary) 138.8
Aromatic C (Quaternary) 136.2
Aromatic C (CH) 134.5
Aromatic C (CH) 131.0
Aromatic C (CH) 129.4
Aromatic C (CH) 129.1
Thiazole C5 (CH) 121.0
Thiazole CH₃ 19.0

(Note: Data is illustrative based on similar structures and may vary with solvent and specific derivative. rsc.orgnih.gov)

Heteronuclear Single Quantum Coherence (HSQC) Spectral Analysis

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. In an HSQC spectrum of this compound, cross-peaks would appear for each C-H bond. This powerful technique allows for the unambiguous assignment of both ¹H and ¹³C signals. For instance, the signal for the thiazole C5-H proton in the ¹H spectrum would show a correlation to the C5 carbon signal in the ¹³C spectrum. Similarly, each proton on the benzaldehyde ring would correlate with its corresponding carbon atom. This method is invaluable for confirming the assignments made from separate 1D NMR spectra and for resolving ambiguities in complex aromatic regions.

Variable Temperature NMR for Dynamic Process Identification

Variable Temperature (VT) NMR is employed to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, a key dynamic process is the potential for restricted rotation around the single bond connecting the thiazole and benzaldehyde rings. At room temperature, this rotation may be fast, resulting in sharp, averaged signals in the NMR spectrum. However, if a significant energy barrier to rotation exists, cooling the sample can slow this process. sciencepublishinggroup.com As the temperature is lowered, the NMR signals of the protons on the benzaldehyde ring may broaden and eventually decoalesce into separate signals for each of the non-equivalent rotational isomers (rotamers). sciencepublishinggroup.com By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic activation parameters, such as the free energy of activation (ΔG‡), for the rotational barrier. oxinst.com This provides valuable insight into the molecule's conformational flexibility and steric interactions between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1690-1715 cm⁻¹. researchgate.net The presence of the aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the rings, which give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The thiazole ring also contributes to this region with its C=N stretching vibration. Aromatic C-H out-of-plane bending vibrations are found in the 690-900 cm⁻¹ range, and their specific pattern can provide information about the substitution pattern on the benzene ring. The C-H stretching and bending vibrations of the methyl group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2850-2750 (often two weak bands)
Aldehyde C=O Stretch 1715-1690
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
Thiazole C=N Stretch ~1600
Methyl C-H Stretch 2960-2870

(Note: Frequencies are approximate and can be influenced by the molecular environment. researchgate.netresearchgate.netmdpi.com)

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₉NOS, giving it a monoisotopic mass of approximately 203.04 Da. The high-resolution mass spectrum would show the molecular ion peak (M⁺) at this m/z value, confirming the molecular formula.

Electron ionization (EI) mass spectrometry typically induces fragmentation. Common fragmentation pathways for this molecule would include:

Loss of the formyl radical (-CHO): Leading to a fragment ion at [M-29]⁺.

Loss of carbon monoxide (-CO): Resulting in a fragment at [M-28]⁺.

Cleavage of the bond between the two rings: This can generate ions corresponding to the benzaldehyde cation and the methyl-thiazole cation, or their respective radicals.

Fragmentation of the thiazole ring: This can lead to a variety of smaller, characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is ideal for separating the target compound from a reaction mixture or sample matrix before it enters the mass spectrometer. The compound is first vaporized and passed through a GC column, where it is separated from other volatile components based on its boiling point and interactions with the column's stationary phase. The retention time provides a characteristic identifier, while the subsequent mass spectrum confirms the identity and purity of the eluted compound. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems.

In derivatives of this compound, the conjugated system extends across the benzaldehyde and thiazole rings. The UV-Vis spectra of such compounds are expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. For instance, studies on related thiazole derivatives have identified significant electronic transitions in the UV-Vis region. A study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, which also possesses a thiazole core, revealed absorption peaks at 348 nm and 406 nm. scielo.org.za These absorptions are attributed to the electronic transitions within the extensive π-conjugated system of the molecule. Similarly, the UV-Vis absorption spectra of various oxazole (B20620) dyes, which are structurally related to thiazoles, exhibit absorption maxima in the range of 355 - 495 nm. globalresearchonline.net The precise wavelength of maximum absorbance (λmax) for this compound and its derivatives would be influenced by the specific substituents on the aromatic rings and the solvent used for analysis.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

Compound ClassSolventAbsorption Maxima (λmax, nm)Reference
Thiazolidinone DerivativeChloroform348, 406 scielo.org.za
Oxazole DyesChloroform, Acetonitrile355 - 495 globalresearchonline.net

X-ray Crystallography for Precise Structural Elucidation

For a molecule to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable quality. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Table 2: Illustrative Crystallographic Data for Thiazole Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateMonoclinicP21/cAsymmetric unit contains one molecule mdpi.com
4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine--Dihedral angle of 13.69 (10)° between rings iucr.org
4-(1H-imidazol-1-yl)benzaldehyde--Angle between imidazole (B134444) and arene rings is 24.58 (7)° nih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity. The most common method for elemental analysis is combustion analysis. researchgate.net

In a typical CHNS analysis, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. researchgate.net This process converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their respective gaseous oxides (CO2, H2O, NOx, and SO2). These gases are then separated, and their quantities are measured by detectors. From the masses of these combustion products, the mass percentages of the elements in the original sample can be calculated.

For this compound, with the molecular formula C11H9NOS, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values. Generally, for a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated values. nih.gov This close agreement provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound.

Table 3: Theoretical Elemental Composition of this compound (C11H9NOS)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01111132.12169.10
HydrogenH1.00899.0724.75
NitrogenN14.007114.0077.33
OxygenO15.999115.9998.37
SulfurS32.06132.0616.78
Total 191.259 100.00

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method widely used for these purposes. sigmaaldrich.com

TLC involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and their affinity for the stationary and mobile phases. wisc.edu

The separation is visualized as spots on the plate, often with the aid of a UV lamp or a chemical stain. The purity of the sample can be assessed by the number of spots observed; a pure compound should ideally show a single spot. The position of a spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the specific stationary and mobile phases used.

In the synthesis of this compound and its derivatives, TLC can be used to monitor the consumption of starting materials and the formation of the product. For instance, in the synthesis of a related thiazole derivative, the reaction progress was monitored by TLC using a mobile phase of cyclohexane/ethyl acetate (B1210297) (7:3). mdpi.com The appearance of a new spot with a different Rf value would indicate the formation of the desired product.

Table 4: Application of TLC in the Analysis of Thiazole Derivatives

ApplicationStationary PhaseMobile PhaseObservationReference
Reaction MonitoringSilica GelCyclohexane/Ethyl Acetate (7:3)Disappearance of starting material spot mdpi.com
Purity AssessmentSilica GelChloroform:Ethyl Acetate (6:4)Single spot with Rf = 0.58, 0.71, or 0.83 indicates separation researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, charge distribution, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize molecular geometries and determine various electronic and spectroscopic parameters. kbhgroup.in For thiazole (B1198619) derivatives, DFT calculations are typically performed using functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) in conjunction with basis sets such as 6-311G(d,p), which provide a precise description of molecular properties. kbhgroup.inresearchgate.net

These calculations for structures analogous to 2-(2-Methyl-thiazol-4-yl)-benzaldehyde reveal key structural parameters. kbhgroup.in The optimized geometry would show the relative orientation of the benzaldehyde (B42025) and methyl-thiazole rings. DFT analysis helps in understanding the electronic properties and reactivity of the molecule, providing a foundation for further computational investigations. semanticscholar.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and kinetic stability. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.govacs.org

In analyses of related thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole and phenyl rings, while the LUMO is often localized on electron-accepting portions of the molecule. mdpi.comnih.gov This distribution indicates that intramolecular charge transfer (ICT) occurs upon electronic excitation. nih.gov For thiazole-sulfonamide derivatives, HOMO–LUMO gap values have been calculated in the range of -6.62 eV to -8.38 eV, indicating substantial electronic stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Thiazole Derivatives
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiazole-Pyridine Derivative-6.260-0.5525.707 nih.gov
Thiazole-Pyrazole Derivative-5.523-0.0165.507 nih.gov
Thiazole-Sulfonamide Analog-8.36-0.46- mdpi.com
Thiazole Azo Dye--~2.0 nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Regions with negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govirjweb.com

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the benzaldehyde's carbonyl group, identifying them as nucleophilic centers. irjweb.com Conversely, the hydrogen atoms, particularly the aldehydic hydrogen, would exhibit positive potential, marking them as electrophilic sites. irjweb.com This information is critical for understanding non-covalent interactions such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), hyper-conjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov This method examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 2: Common High-Energy NBO Interactions in Analogous Thiazole Systems
Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)Reference
π(Phenyl Ring)π(Thiazole Ring)π → π~23 mdpi.com
π(Thiazole Ring)π(Acceptor Group)π → π~40-49 mdpi.com
n(Oxygen)π(Phenyl Ring)n → π~45 mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. metu.edu.tr It is extensively used in drug discovery to understand binding mechanisms and predict the affinity of potential drug candidates. biointerfaceresearch.com

Thiazole derivatives have been widely studied as inhibitors for various protein targets. Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govtandfonline.com For instance, thiazole-based compounds have been docked into the active sites of targets like tubulin, cyclooxygenase (COX) enzymes, and the p56lck kinase. metu.edu.trbiointerfaceresearch.comnih.gov These studies consistently show that the nitrogen atom of the thiazole ring and other functional groups often act as hydrogen bond acceptors, while the aromatic rings participate in hydrophobic and π-stacking interactions with key amino acid residues in the protein's active site. tandfonline.com

Table 3: Summary of Molecular Docking Studies for Thiazole-Based Inhibitors
Compound TypeProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Benzothiazole-Thiazole Hybridsp56lck Kinase-- biointerfaceresearch.com
Thiazole CarboxamidesCOX-1/COX-2-- metu.edu.tr
Thiazole-Thiophene HybridsRab7b Protein-- nih.gov
Disubstituted ThiazolesTubulin-- nih.gov
Thiazole-ChalconesAcetylcholinesterase (AChE)-Tyr62, Asp167, Asp300, Tyr151 tandfonline.com

Theoretical Pharmacokinetic Predictions (e.g., ADMET)

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug development. nih.gov These predictions help to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. researchgate.net

For various series of thiazole derivatives, ADMET properties have been predicted using computational models. nih.gov These studies often evaluate parameters related to Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound. biointerfaceresearch.com Analyses of thiazole-containing compounds frequently show good potential for oral absorption and favorable distribution profiles. nih.govtandfonline.com For example, studies on thiazole Schiff base derivatives and thiazolidinone-based chalcones have indicated favorable pharmacological behaviors with good drug-likeness scores. tandfonline.comtandfonline.com

Table 4: Predicted ADMET Properties for Representative Thiazole Derivatives
Compound TypeProperty PredictedFindingReference
Thiazole Schiff BasesOral BioavailabilityGenerally favorable nih.gov
Benzothiazole-Thiazole HybridsLipinski's Rule of FiveMost compounds adhere to the rule biointerfaceresearch.com
Thiazole-Thiophene HybridsADMET PropertiesFavorable profiles predicted by admetSAR tool nih.gov
Thiazole-ChalconesDrug-likenessADME prediction confirms drug-likeness tandfonline.com

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of thiazole-based compounds, providing insights that guide the rational design of more potent and selective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are employed to understand how structural modifications to the thiazole scaffold influence biological activity.

Research into thiazole derivatives has utilized three-dimensional QSAR (3D-QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to study inhibitors of various enzymes. For a series of thiadiazole-thiazolone derivatives, these models demonstrated good statistical quality and predictive ability, with CoMFA showing a Q² of 0.617 and R² of 0.919, and CoMSIA showing a Q² of 0.638 and R² of 0.919. imist.ma The contour maps generated from these analyses provide crucial information about the regions where steric bulk, electrostatic charges, and other physicochemical properties can be modified to enhance or diminish the compound's activity. imist.ma

Molecular docking studies have been widely applied to predict the binding modes of thiazole derivatives within the active sites of target proteins. For instance, in the development of novel thiazole-containing Sirtuin 2 (SIRT2) inhibitors, ligand-based approaches followed by molecular docking simulations were used to evaluate a series of thiazoles. mdpi.com These computational studies revealed that the designed compounds could mimic the binding position of known reference inhibitors, a finding that was later validated by biochemical assays. mdpi.com The most promising compound from this in silico screening, compound 5a, emerged as a potent SIRT2 inhibitor with an IC50 value of 9.0 µM. mdpi.com

Similarly, docking studies on thiazole-based sulfonamide derivatives as potential carbonic anhydrase inhibitors showed that the incorporation of the thiazole ring enhanced the compounds' flexibility and binding affinity within the receptor's active pocket. nih.gov The analysis of molecular interaction fields (MIFs) helps to evaluate the role of hydrophobic features and hydrogen bond donor/acceptor interactions in ligand binding. mdpi.com

The SAR of 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents targeting tubulin has also been explored. nih.gov Modifications to the thiazole "B" ring and the carbonyl linker were investigated to expand the SAR profile. nih.gov The data revealed that the 2,4-thiazole ring was significantly more potent than 2,4-oxazoline or 2,4-oxazole alternatives across multiple cancer cell lines. nih.gov

Table 1: SAR of Thiazole "B" Ring Analogs Against Cancer Cell Lines

B RingB16-F1 IC₅₀ (µM)A375 IC₅₀ (µM)DU 145 IC₅₀ (µM)PC-3 IC₅₀ (µM)
2,4-thiazole 0.055 ± 0.0050.028 ± 0.0050.071 ± 0.0040.021 ± 0.001
2,4-oxazoline 6.5 ± 0.80.5 ± 0.11.2 ± 0.11.2 ± 0.1
2,4-oxazole 0.6 ± 0.2>100.9 ± 0.10.8 ± 0.1

Data sourced from a study on 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov

Further computational analyses have indicated that both electron-donating and electron-withdrawing groups can significantly influence the potency of thiazole derivatives. researchgate.net For example, in one study on anticancer activity, a compound bearing a methoxy (B1213986) group (an electron-donating group) was found to be the most potent, while a compound with a chlorine substituent (an electron-withdrawing group) also showed strong activity. researchgate.net Molecular docking of these compounds into the EGFR active site helped to rationalize these findings, with the most potent analog showing the highest binding affinity. researchgate.net

Biological Activity and Mechanism of Action Research Based on the Thiazole Benzaldehyde Scaffold

Antimicrobial Research Focus

Derivatives based on the thiazole-benzaldehyde framework have demonstrated considerable promise as antimicrobial agents. The unique combination of the electron-rich thiazole (B1198619) heterocycle and the reactive aldehyde group of benzaldehyde (B42025) creates a pharmacophore capable of interacting with various microbial targets. Research in this area has focused on evaluating their efficacy against a wide range of pathogenic bacteria and fungi and understanding the structural features that govern their activity.

Antibacterial Efficacy Studies against Various Pathogens

Compounds derived from the thiazole-benzaldehyde scaffold have been evaluated against numerous Gram-positive and Gram-negative bacteria, often showing significant inhibitory activity. Studies have demonstrated that these compounds can be effective against common pathogens such as Staphylococcus aureus, a Gram-positive bacterium responsible for a variety of skin and soft tissue infections, and Escherichia coli, a Gram-negative bacterium that can cause gastrointestinal and urinary tract infections. nih.govmdpi.com

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, certain novel 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which are derivatives of the core scaffold, have shown good activity against E. coli and Bacillus cereus. nih.gov One particular derivative in this class demonstrated superior activity against a resistant strain of E. coli compared to standard drugs like ampicillin (B1664943) and streptomycin. nih.gov Similarly, other research has highlighted the efficacy of thiazole-based Schiff bases against both S. aureus and the Gram-negative Pseudomonas aeruginosa. researchgate.net In some studies, newly synthesized isonicotinoyl hydrazone analogs incorporating the thiazole-benzaldehyde structure showed moderate activity against Gram-negative strains. nih.gov

Compound ClassBacterial StrainActivity/MIC ValueReference
Thiazole-based Schiff basesStaphylococcus aureus (Gram+)Active (15.00 ± 0.01 mm inhibition zone) mdpi.com
Thiazole-based Schiff basesEscherichia coli (Gram-)Active (14.40 ± 0.04 mm inhibition zone) mdpi.com
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesEscherichia coli (Resistant Strain)Potent activity, higher than ampicillin nih.gov
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesBacillus cereus (Gram+)Good activity nih.gov
2-Arylthiazolidin-4-onesKlebsiella pneumoniae (Gram-)Significant efficacy (MIC 12.5 µg/mL) nih.govnih.gov
Thiazolyl-1,2,3-triazolyl-alcoholsStaphylococcus albus (Gram+)Good activity researchgate.net

Antifungal Efficacy Studies against Fungal Strains

The thiazole-benzaldehyde scaffold has also been a fruitful source of antifungal agents. These compounds have been tested against a variety of pathogenic fungi, most notably species from the Candida and Aspergillus genera, which are common causes of opportunistic infections in humans. nih.govresearchgate.net For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated exceptionally strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net

The efficacy of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole (B1673606). mdpi.comacs.org In several studies, thiazole derivatives have exhibited antifungal activity comparable or even superior to these established agents. mdpi.comnih.gov For instance, certain 2-hydrazinyl-thiazole derivatives showed MIC values four times lower than fluconazole against C. albicans. acs.org The majority of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones tested showed better activity than ketoconazole against almost all fungal strains evaluated. nih.gov

Compound ClassFungal StrainActivity/MIC ValueReference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (Clinical Isolates)Strong activity (MIC: 0.008–7.81 µg/mL) researchgate.net
2-Hydrazinyl-thiazole derivativesCandida albicansPotent activity (MIC: 3.9 µg/mL) acs.org
Thiazole derivativesCandida strainsComparable to Ketoconazole & Fluconazole mdpi.com
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesVarious fungal strainsMajority showed better activity than Ketoconazole nih.gov
Thiazolyl-1,2,3-triazolyl-alcoholsAspergillus nigerGood activity (MIC: 31.25-62.5 µg/mL) researchgate.net

Structure-Activity Relationships for Antimicrobial Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of the thiazole-benzaldehyde scaffold. Research has shown that the type and position of substituents on both the thiazole and benzaldehyde rings significantly influence the biological activity.

For instance, the introduction of lipophilic (fat-soluble) groups can enhance antimicrobial activity by improving the compound's ability to penetrate microbial cell membranes. researchgate.net Studies on 2-hydrazinyl-thiazole derivatives revealed that those with a lipophilic para-substituent on the C4-phenyl group of the azole heterocycle were the most promising antifungal agents. acs.org Similarly, the presence of halogen atoms like chlorine or fluorine on the phenyl ring of the thiazole moiety has been linked to good antifungal activity against strains like A. niger. researchgate.net The high lipophilicity of certain derivatives was directly related to their high antifungal activity. researchgate.net These SAR insights are invaluable for the rational design of new, more effective antimicrobial drugs based on this versatile scaffold.

Anticancer Research Focus

In addition to their antimicrobial properties, derivatives of the thiazole-benzaldehyde scaffold have emerged as a significant area of interest in oncology. The structural versatility of these compounds allows for their interaction with various biological targets that are critical for cancer cell survival and proliferation. Research has focused on elucidating their mechanisms of action, including the modulation of key signaling pathways and the inhibition of enzymes essential for cancer progression.

Modulation of Pathways Involved in Cancer Progression

Thiazole-benzaldehyde derivatives have been shown to exert their anticancer effects by interfering with fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). mdpi.comresearchgate.net For example, one study found that a novel thiazole-naphthalene derivative arrested the cell cycle in the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. researchgate.net

Benzothiazolic derivatives have been shown to induce DNA fragmentation, leading to both single and double-strand breaks. acs.org This DNA damage subsequently inhibits cell proliferation, migration, and invasion by triggering apoptosis. acs.org The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including those for breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancers. mdpi.comresearchgate.netresearchgate.net

Compound ClassCancer Cell LineObserved EffectIC50 ValueReference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)Antiproliferative, Cell cycle arrest, Apoptosis2.57 ± 0.16 µM mdpi.com
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)Antiproliferative7.26 ± 0.44 µM mdpi.com
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)G2/M phase cell cycle arrest, Apoptosis0.48 ± 0.03 µM researchgate.net
Thiazole-naphthalene derivative (5b)A549 (Lung)Antiproliferative0.97 ± 0.13 µM researchgate.net
Benzofuran-benzaldehyde analogueHeLa (Cervical)Inhibition of cell growth29.12 ± 1.69 nM researchgate.net
Thiazole scaffold-based moleculesSiHa (Cervical)Antiproliferative1.65–8.60 µM nih.gov

Enzyme Inhibition Mechanisms in Cancer Biology

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are overactive or play a crucial role in tumor growth. Thiazole-benzaldehyde derivatives have been identified as potent inhibitors of several such enzymes.

One important target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. A specific thiazole derivative demonstrated effective inhibition of the VEGFR-2 enzyme with an IC50 value of 0.15 µM. mdpi.com Another critical target is tubulin , a protein that polymerizes to form microtubules, a key component of the cellular cytoskeleton. Microtubules are vital for cell division, making them an attractive target for anticancer drugs. Certain thiazole-naphthalene derivatives have been shown to significantly inhibit tubulin polymerization, with one compound exhibiting an IC50 value of 3.3 µM. researchgate.net

Furthermore, research has explored the inhibition of metabolic enzymes like human Lactate Dehydrogenase A (hLDHA) , which is crucial for the altered metabolism (glycolysis) seen in many cancer cells. nih.gov Thiazole-based small molecules have been specifically designed and synthesized to inhibit hLDHA. nih.gov Additionally, some thiazole derivatives have been investigated as topoisomerase II inhibitors . nih.gov These enzymes are essential for managing DNA tangles during replication; inhibiting them leads to DNA damage and cell death. nih.gov

Receptor Interaction Mechanisms in Cancer Biology

The anticancer activity of thiazole-benzaldehyde derivatives is often attributed to their interaction with key protein receptors that regulate cancer cell growth, proliferation, and survival. Molecular docking studies have been instrumental in elucidating these potential interactions.

Thiazole derivatives have shown a remarkable affinity for various biological targets involved in cancer pathogenesis. nih.gov For instance, certain novel series of 2,4-disubstituted thiazole derivatives have been evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking has identified possible binding interactions between these thiazole compounds and the colchicine-binding site of tubulin, a critical protein for microtubule formation and cell division. nih.gov

Furthermore, docking analyses have explored the inhibitory potential of thiazole derivatives against a range of other crucial cancer-related proteins. nih.gov These include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some thiazole compounds have been found to block VEGFR-2. nih.gov

Aromatase: An enzyme involved in estrogen synthesis, which is a critical target in hormone-dependent breast cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): A protein that plays a role in cell growth and proliferation and is often overexpressed in various cancers. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): An enzyme essential for cell cycle progression. nih.gov

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that promotes cancer cell survival. nih.gov

Rho6 Protein: Overexpression of this protein has been observed in some human cancers, including hepatocellular carcinoma. nih.gov

These computational studies suggest that the thiazole-benzaldehyde scaffold can be modified to create potent inhibitors that bind to the active sites of these key proteins, thereby disrupting fundamental cancer-driving processes. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which thiazole-benzaldehyde derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells.

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by the modulation of the Bcl-2 family of proteins. mdpi.com Research has demonstrated that certain thiazole derivatives can upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in balance leads to mitochondrial dysfunction and the activation of caspases, which are the executioner enzymes of apoptosis. mdpi.com

Key findings from in-vitro studies include:

Caspase Activation: Treatment of cancer cells with thiazole derivatives has been shown to increase the levels of activated caspase-3, a central executioner caspase. mdpi.comnih.gov

Cell Cycle Arrest: Some compounds induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and often leading to apoptosis. nih.gov For example, one derivative was found to cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. nih.gov

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been observed in cancer cells following treatment with these compounds, as confirmed by assays like TUNEL. nih.gov

One study on novel thiazole derivatives demonstrated a significant increase in both early and late apoptotic cell populations in MCF-7 cells compared to untreated controls. nih.gov Another investigation into benzoxazole (B165842) and thiazole-based derivatives showed an 8-fold increase in caspase-3 levels in HCT-116 colorectal cancer cells. mdpi.com

Structure-Activity Relationships for Anticancer Potency

The anticancer potency of compounds based on the thiazole-benzaldehyde scaffold is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies aim to identify which chemical modifications enhance biological activity. These studies are crucial for the rational design of more effective anticancer drug candidates.

The core structure consists of a thiazole ring linked to a benzaldehyde (or a substituted phenyl) group. Variations in the substituents on either of these rings can dramatically alter the compound's efficacy.

Key SAR Observations:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazole core are critical.

Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can influence the electronic properties and binding affinity of the molecule to its target receptor. For instance, a 4-chlorophenylthiazole ring was found to be a potent inhibitor of VEGFR-2 kinase activity.

The presence of a 3,4,5-trimethoxyphenyl moiety has been associated with superior activity in some series of 2,4-disubstituted thiazole derivatives. nih.gov

Substituents on the Thiazole Ring: Modifications to the thiazole ring itself also play a significant role. Linking other heterocyclic systems or functional groups can modulate the compound's cytotoxic profile.

Linker Groups: When a linker is used to connect the thiazole to other moieties, its flexibility and composition are important. Hydrazone linkers, for example, are often employed due to their hydrogen bond donor and acceptor capabilities, which can enhance binding to biological targets.

The following table summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines, illustrating key structure-activity relationships.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 4c 4-Hydroxy-3-methoxy-benzylidene hydrazinyl-thiazoleMCF-7 (Breast)2.57 nih.gov
HepG2 (Liver)7.26 nih.gov
Compound 5c 2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl)HCT116 (Colon)5.32 nih.gov
Compound 5b Phthalimide-thiazole with p-chloro substituentMCF-7 (Breast)0.2 nih.gov
Compound 5f Bis-thiazole derivativeKF-28 (Ovarian)0.006
Compound 3b Thiazole with 4-chlorophenyl hydrazonePI3Kα (enzyme)0.086

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These studies collectively indicate that by strategically modifying the thiazole-benzaldehyde scaffold, it is possible to develop derivatives with high potency and selectivity against various cancer targets.

Anti-inflammatory Research Focus

Beyond oncology, the thiazole-benzaldehyde scaffold is being investigated for its potential to treat inflammatory conditions. The research focuses on the ability of these compounds to modulate key pathways and mediators involved in the inflammatory response.

Modulation of Inflammatory Pathways

Chronic inflammation is a driving factor in many diseases. Thiazole and benzaldehyde derivatives have shown the ability to interfere with critical signaling pathways that perpetuate the inflammatory response.

A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Studies on benzothiazole (B30560) derivatives have demonstrated their ability to diminish NF-κB levels in hepatocellular carcinoma cells, highlighting their anti-inflammatory potential. Similarly, certain benzaldehyde derivatives isolated from marine fungi have been shown to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκB.

Another important target is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade, which includes p38, ERK, and JNK, plays a crucial role in the production of inflammatory mediators. Benzaldehyde derivatives have been found to suppress the activation of the MAPK pathway in macrophages, thereby reducing the inflammatory response.

Inhibition of Nitric Oxide (NO) Synthesis

Nitric oxide (NO) is a signaling molecule with a dual role in physiology. While it is essential for processes like vasodilation, its overproduction by the inducible nitric oxide synthase (iNOS) enzyme during an inflammatory response can lead to tissue damage. Consequently, selective inhibition of iNOS is a key therapeutic strategy for inflammatory diseases.

Several studies have demonstrated that compounds containing a thiazole or related heterocyclic ring can act as inhibitors of nitric oxide synthase. Research has shown that:

Benzaldehyde derivatives can markedly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of the iNOS protein.

Thiazolidine derivatives, which share a structural similarity, have also been shown to cause a significant decrease in NO production in in-vitro models.

The design of specific 1,3,4-thiadiazole (B1197879) derivatives has led to the selective inhibition of the iNOS isoform over the neuronal (nNOS) isoform.

This targeted inhibition of iNOS and the subsequent reduction in excessive NO production represent a primary mechanism for the anti-inflammatory effects of the thiazole-benzaldehyde scaffold.

Phagocytic Activity Modulation

Macrophages are key cells of the innate immune system, and their functions, including phagocytosis (the engulfment of pathogens, cellular debris, and foreign particles), are central to both initiating and resolving inflammation. nih.gov The modulation of macrophage activity is an important aspect of immunopharmacology.

Research on the thiazole derivative tiprotimod (B1197315) has shown it to be a potent immunopotentiator. nih.gov In various experimental models, treatment with tiprotimod resulted in a time- and dose-dependent stimulation of macrophage activity. nih.gov This suggests that certain thiazole-based compounds can enhance the phagocytic function of these immune cells, which could be beneficial for clearing infections and resolving inflammation. nih.gov While extensive research on the direct effect of the 2-(2-Methyl-thiazol-4-yl)-benzaldehyde core on phagocytosis is limited, the findings with tiprotimod indicate that the thiazole ring is a viable scaffold for developing immunomodulatory agents that can influence macrophage behavior. nih.govnih.gov

Other Potential Biological Activities of Thiazole Scaffolds

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.govnih.govresearchgate.netresearchgate.net Research has extended beyond a single therapeutic area to explore the diverse potential of thiazole-containing molecules in modulating various physiological processes. These investigations have revealed that the thiazole nucleus can serve as a versatile framework for designing ligands that interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Anticonvulsant Properties of Related Thiazolestandfonline.com

The thiazole scaffold has been a subject of interest in the development of novel anticonvulsant agents. researchgate.net Various derivatives incorporating the thiazole ring have been synthesized and evaluated for their potential to suppress seizures in preclinical models. These studies often involve chemical modifications to the core thiazole structure to explore structure-activity relationships and optimize anticonvulsant efficacy. biointerfaceresearch.com

A number of thiazole-bearing compounds have demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. For instance, certain thiazole-bearing 4-thiazolidinones have shown excellent anticonvulsant activity in these models. mdpi.com One notable compound, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one, was identified as a potent anticonvulsant with ED50 values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test. researchgate.net Its protective index, a measure of the margin between neurotoxicity and anticonvulsant efficacy, was found to be significantly higher than that of the standard drug carbamazepine. researchgate.net

Furthermore, the hybridization of the thiazole moiety with other heterocyclic systems, such as the 1,2,4-triazole (B32235) ring, has yielded compounds with substantial anticonvulsant properties. nih.gov For example, 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones have been synthesized and screened, with some derivatives showing significant activity in both MES and scPTZ screens. nih.gov The exploration of N-4-substituted triazolylthiazoles has also revealed compounds with protective effects against pentylenetetrazole-induced seizures. nih.gov

The research in this area highlights the potential of the thiazole scaffold as a foundational element for the design of new anticonvulsant drugs. The ability to chemically modify the thiazole ring allows for the fine-tuning of pharmacological properties to enhance efficacy and safety. biointerfaceresearch.com

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives

Compound Test Model ED50 (mg/kg) Protective Index (PI) Reference
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one MES 18.5 10.6 researchgate.net
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one scPTZ 15.3 12.8 researchgate.net
6-(4-chlorophenyl)- mdpi.comnih.govnih.govtriazolo[3,4-b] biointerfaceresearch.commdpi.comnih.govthiadiazole MES 23.7 10.8 nih.gov
3-[4-(p-chlorophenyl)-1,3-thiazol-2-ylamino]-4-(p-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione MES 13.4 51 nih.gov
3-[4-(p-chlorophenyl)-1,3-thiazol-2-ylamino]-4-(p-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione scPTZ 81.6 >3.6 nih.gov

General Enzyme and Receptor Binding Investigationsmdpi.comacs.orgresearchgate.net

The versatility of the thiazole scaffold is further demonstrated by its ability to serve as a core structure for ligands that bind to a variety of enzymes and receptors. researchgate.net This has led to the investigation of thiazole derivatives in a broad range of therapeutic areas, including inflammation, cancer, and neurological disorders. nih.gov

Enzyme Inhibition:

Thiazole-containing compounds have been identified as inhibitors of several key enzymes. For example, a series of novel thiazole carboxamide derivatives were designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. acs.orgmetu.edu.tr Some of these compounds exhibited potent inhibition of both COX-1 and COX-2, with one derivative showing a particularly low IC50 value of 0.239 μM for COX-1 and 0.191 μM for COX-2. acs.org

In the realm of oncology, thiazole derivatives have been investigated as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov Additionally, 2-amino thiazole derivatives have been shown to inhibit carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org One 2-amino-4-(4-chlorophenyl)thiazole compound demonstrated a potent inhibition of human carbonic anhydrase I with a Ki of 0.008 μM. nih.gov

Receptor Binding:

The thiazole scaffold has also been successfully incorporated into ligands targeting specific receptors. A notable example is the development of thiazole-based ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of central nervous system disorders. nih.gov Through late-stage C-H arylation of thiazoles, a diverse set of compounds was synthesized, leading to the identification of pyridyl-substituted thiazole derivatives with low-nanomolar σ1 affinity (Ki = 1.3 nM and 1.9 nM) and high selectivity over the σ2 subtype. nih.gov

Furthermore, thiazole-based inhibitors have been designed to selectively target the DNA-binding domain of the androgen receptor (AR). researchgate.net One such compound, SKLB-C2807, effectively inhibited a human prostate cancer cell line expressing the androgen receptor with an IC50 value of 0.38 μM. researchgate.net This highlights the potential of the thiazole scaffold in developing targeted therapies for hormone-dependent cancers.

Applications in Materials Science and Industrial Chemistry

Use in Production of Dyes and Pigments

There is no available information in the searched scientific literature that details the use of 2-(2-Methyl-thiazol-4-yl)-benzaldehyde as a precursor or intermediate in the synthesis of dyes or pigments. Research on related compounds, such as other isomers of methyl-thiazolyl-benzaldehyde or more complex thiazole (B1198619) derivatives, indicates that the thiazole moiety can be a component of chromophores in various dyestuffs. However, specific data for the this compound isomer is not documented.

Role in Other Material Syntheses based on Chemical Stability and Reactivity

Information regarding the specific role of this compound in other material syntheses, based on its chemical stability and reactivity, is not available in the public domain based on the performed searches. The reactivity of the aldehyde group and the thiazole ring suggests potential for this compound to act as a building block in the synthesis of polymers, coordination compounds, or other functional materials. Nevertheless, there are no specific studies or documented industrial processes that utilize this compound for these purposes.

Future Perspectives and Research Challenges

Development of Highly Selective Derivatives for Specific Biological Targets

A primary challenge and opportunity in the development of therapeutic agents is achieving high selectivity to minimize off-target effects. The 2-(2-Methyl-thiazol-4-yl)-benzaldehyde structure offers a versatile platform for creating derivatives with enhanced specificity for various biological targets. Future research will likely focus on modifying both the thiazole (B1198619) and benzaldehyde (B42025) rings to fine-tune interactions with target proteins. fabad.org.tr

Thiazole-containing compounds have been developed as inhibitors for a range of biological targets, including enzymes and cell cycle proteins. nih.gov For instance, derivatives could be designed to target specific kinases, which are often implicated in cancer and inflammatory diseases. By introducing different substituents at various positions on the benzaldehyde ring, researchers can modulate the electronic and steric properties of the molecule to optimize binding to the active site of a target enzyme. mdpi.comnih.gov

Table 1: Potential Biological Targets and Corresponding Design Strategies for Selective Derivatives

Biological Target Class Potential Therapeutic Area Proposed Derivative Design Strategy
Protein Kinases (e.g., VEGFR-2, EGFR)Cancer, AngiogenesisIntroduction of hydrogen bond donors/acceptors on the benzaldehyde ring to interact with key amino acid residues in the kinase active site. nih.gov
Sirtuins (e.g., SIRT2)Cancer, Neurodegenerative DiseasesModification of the thiazole substituent to enhance hydrophobic interactions within the enzyme's binding pocket. mdpi.com
TopoisomerasesCancerSynthesis of hybrid molecules that combine the thiazole-benzaldehyde core with DNA intercalating moieties. nih.gov
MicrotubulesCancerDevelopment of analogs that mimic the binding of known microtubule inhibitors like epothilone, which also contains a thiazole ring. nih.gov

The goal is to generate a library of compounds from which highly selective inhibitors can be identified, leading to more effective and less toxic therapeutic agents. bohrium.com

Elucidation of Novel and Complex Mechanisms of Action

Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. While thiazole derivatives are known to act through various mechanisms, the specific pathways affected by this compound and its future analogs are yet to be fully explored. nih.gov Future research will need to move beyond identifying a single target to understanding the complex network of interactions that these compounds may have within a biological system.

Advanced techniques such as chemoproteomics, genetic screening, and systems biology will be instrumental in mapping the molecular pathways modulated by these compounds. This could reveal novel mechanisms of action that were not previously anticipated. For example, a derivative might not only inhibit its primary target but also modulate downstream signaling pathways or have unexpected effects on cellular metabolism. Unraveling these complex mechanisms will be essential for predicting both the efficacy and potential side effects of new drug candidates. nih.gov

Advanced Synthetic Methodologies for Architecturally Complex Analogs

The synthesis of novel and structurally complex analogs of this compound is a key challenge that will require innovative synthetic strategies. While traditional methods for thiazole synthesis, such as the Hantzsch reaction, are well-established, there is a growing need for more efficient, versatile, and environmentally friendly approaches. bepls.comresearchgate.net

Future research in this area will likely focus on:

Green Chemistry Approaches: Utilizing methods like microwave-assisted synthesis, multi-component reactions in a single pot, and the use of recyclable catalysts and green solvents to reduce waste and energy consumption. bepls.comresearchgate.net

C-H Functionalization: Developing new catalytic methods for the direct functionalization of C-H bonds on the thiazole and benzaldehyde rings. This would allow for the late-stage modification of complex molecules, providing rapid access to a wide range of derivatives. rsc.org

Flow Chemistry: Employing continuous flow reactors to enable safer, more scalable, and highly controlled synthesis of these compounds, which can be particularly advantageous for reactions that are difficult to manage in traditional batch processes.

These advanced synthetic methods will be crucial for building libraries of architecturally complex analogs that can be screened for novel biological activities. rsc.org

Integration of In Silico and Experimental Research for Predictive Modeling

The integration of computational methods with experimental research is becoming increasingly important in modern drug discovery. ijrpr.com For the this compound scaffold, in silico tools can accelerate the design and optimization of new derivatives.

Future research will heavily rely on a synergistic approach:

Molecular Docking and Dynamics: Simulating the binding of virtual compounds to the 3D structures of biological targets to predict their affinity and binding mode. This can help prioritize which compounds to synthesize and test experimentally. nih.govwjarr.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. ijrpr.com

Machine Learning and AI: Utilizing advanced algorithms to analyze large datasets and predict various properties of molecules, such as their biological activity, toxicity, and pharmacokinetic profiles. nih.govnih.gov Machine learning can also be used to predict the regioselectivity of chemical reactions, aiding in the design of synthetic routes. nih.govresearchgate.net

Table 2: Application of Predictive Modeling in the Development of Thiazole Derivatives

Modeling Technique Predicted Property Impact on Research
Molecular DockingBinding affinity and modePrioritization of synthetic targets. wjarr.com
QSARBiological activity (e.g., IC50)Design of more potent compounds. ijrpr.com
Machine LearningADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) propertiesEarly identification of candidates with favorable drug-like properties. nih.gov
Quantum MechanicsReaction mechanisms and regioselectivityOptimization of synthetic routes. acs.org

By combining the predictive power of in silico models with the empirical validation of experimental work, researchers can significantly streamline the process of developing new therapeutic agents based on the this compound core. researchgate.net

Exploration of New Therapeutic Areas and Industrial Applications

While much of the focus on thiazole derivatives has been in oncology, the versatile nature of the this compound scaffold opens up possibilities for a wide range of other applications. fabad.org.trmdpi.com Future research should explore the potential of these compounds in other therapeutic areas, such as:

Infectious Diseases: Thiazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.com

Neurodegenerative Diseases: Given their ability to interact with various enzymes, these compounds could be investigated for their potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's.

Inflammatory Diseases: Many inflammatory conditions are driven by enzymes that could be targeted by selective thiazole derivatives. mdpi.com

Beyond medicine, the unique chemical properties of this compound class could be leveraged in various industrial applications. Benzaldehyde itself is widely used in the fragrance, flavor, and dye industries. quora.comtechvina.vnsprchemical.com Derivatives of this compound could lead to the development of novel:

Polymers and Materials: As precursors for specialized plastics and polymers with unique properties. sprchemical.com

Agrochemicals: As potential herbicides, fungicides, or insecticides.

Sensors and Dyes: The heterocyclic structure could be functionalized to create fluorescent probes or dyes for various analytical applications.

The exploration of these new avenues will require interdisciplinary collaboration and a willingness to look beyond the traditional applications of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-(2-Methyl-thiazol-4-yl)-benzaldehyde?

The synthesis typically involves multi-step organic reactions. A common pathway includes:

  • Step 1 : Formation of the thiazole ring via cyclization of thioamides or via Hantzsch thiazole synthesis.
  • Step 2 : Coupling the thiazole moiety to a benzaldehyde derivative using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, chloromethylthiazole intermediates react with hydroxybenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages .
  • Key Conditions : Reaction temperatures (80–120°C), inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄ for cross-coupling.

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • NMR : ¹H NMR reveals characteristic peaks:
    • Aldehyde proton at δ 9.8–10.2 ppm.
    • Thiazole ring protons (δ 7.5–8.5 ppm) and methyl group (δ 2.5–2.7 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 203.26 (C₁₁H₉NOS) confirms molecular weight .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N/C=C in thiazole) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Schiff Base Formation : Reacts with amines (e.g., anilines) to form imines for coordination chemistry or drug discovery .
  • Cross-Coupling : Participates in Pd-catalyzed reactions to synthesize biaryl structures for materials science .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?

The electron-deficient thiazole ring enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies suggest the methyl group at the 2-position stabilizes intermediates via steric and electronic effects, improving yields (e.g., 75–90% reported for biaryl syntheses) .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) on the benzaldehyde ring to control substitution patterns .
  • Protection/Deprotection : Temporary protection of the aldehyde group (e.g., as an acetal) prevents unwanted side reactions during thiazole modification .

Q. How does the compound interact with biological targets, and what methodologies validate these interactions?

  • Enzyme Inhibition Assays : Tested against kinases or proteases using fluorescence polarization or FRET-based assays.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to ATP-binding pockets or catalytic sites, validated by X-ray crystallography of co-crystals .
  • Example : Derivatives showed IC₅₀ values <10 µM against cancer-associated kinases in preliminary studies .

Q. What are the stability considerations for long-term storage and handling?

  • Storage : Under argon at –20°C to prevent aldehyde oxidation.
  • Degradation Pathways : Aldehyde oxidation to carboxylic acid under humid/oxidizing conditions; confirmed via HPLC monitoring (retention time shifts) .

Comparative Analysis and Unique Features

Q. How does this compound differ structurally and reactively from analogs like 4-(2-Methyl-thiazol-4-yl)benzaldehyde?

Feature This compound 4-(2-Methyl-thiazol-4-yl)benzaldehyde
Substitution Position Thiazole at position 2 of benzaldehydeThiazole at position 4 of benzaldehyde
Reactivity Enhanced steric hindrance at ortho positionLower steric hindrance, faster Schiff base formation
Biological Activity Higher selectivity for kinase inhibitionBroader reactivity in cross-coupling

Data derived from structural analogs in .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the methyl-thiazole group in stabilizing transition states during catalysis.
  • Biopolymer Conjugation : Explore click chemistry (e.g., azide-alkyne cycloaddition) to functionalize proteins or nucleic acids .
  • Green Synthesis : Develop solvent-free or microwave-assisted routes to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.